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molecular formula C8H17N3 B1342439 1-(Azetidin-3-yl)-4-methylpiperazine CAS No. 302355-82-4

1-(Azetidin-3-yl)-4-methylpiperazine

Cat. No. B1342439
M. Wt: 155.24 g/mol
InChI Key: YOYKUPAOANVPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273057B2

Procedure details

A mixture of benzyl 3-(4-methylpiperazin-1-yl)azetidine-1-carboxylate (1.45 g, 5.01 mmol) and Pd/C (0.320 g, 0.150 mmol) in methanol (30 mL) was hydrogenated at 30 psi over the weekend. The reaction mixture was filtered through celite and the filtrate was concentrated. The crude product 1-(azetidin-3-yl)-4-methylpiperazine (0.78 g, 5.02 mmol, 100% yield) was obtained as colorless oil and used without purification.
Name
benzyl 3-(4-methylpiperazin-1-yl)azetidine-1-carboxylate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:11][N:10](C(OCC3C=CC=CC=3)=O)[CH2:9]2)[CH2:4][CH2:3]1>CO.[Pd]>[NH:10]1[CH2:11][CH:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH2:9]1

Inputs

Step One
Name
benzyl 3-(4-methylpiperazin-1-yl)azetidine-1-carboxylate
Quantity
1.45 g
Type
reactant
Smiles
CN1CCN(CC1)C1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1CC(C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.02 mmol
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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